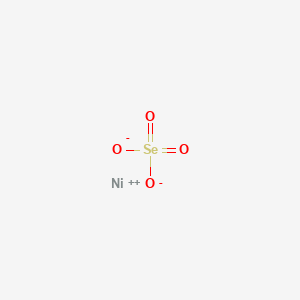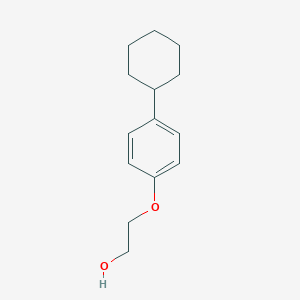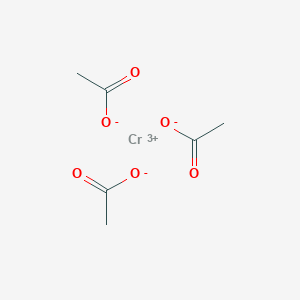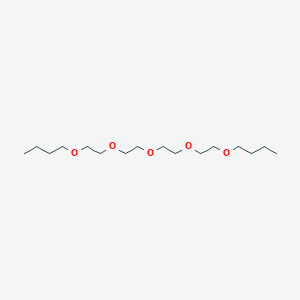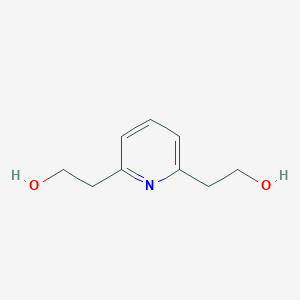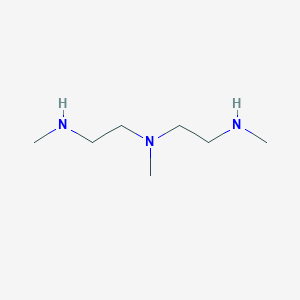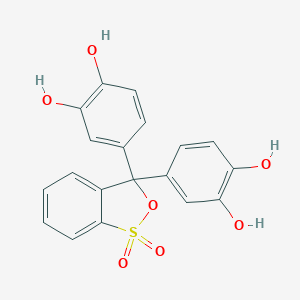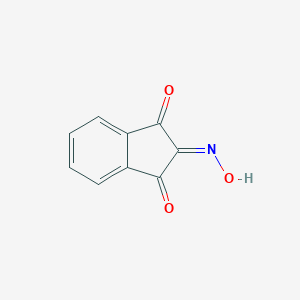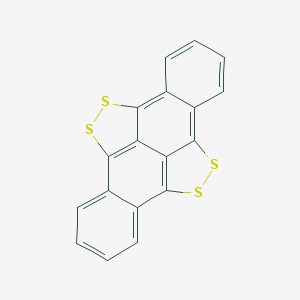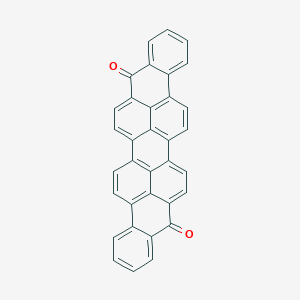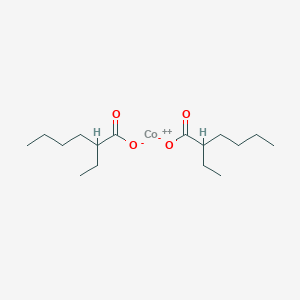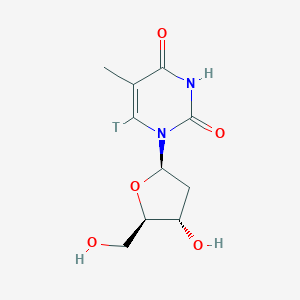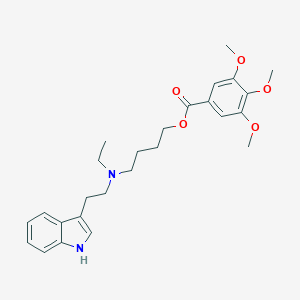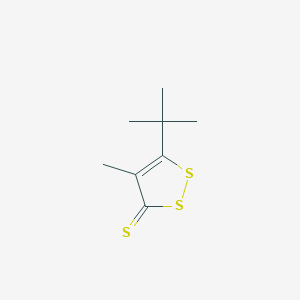
5-Tert-butyl-4-methyldithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-4-methyldithiole-3-thione (also known as sulforaphane) is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has been extensively studied for its potential health benefits, including its anticancer properties. In
作用機序
Sulforaphane works by activating a transcription factor called Nrf2, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of enzymes involved in carcinogenesis and promotes the elimination of carcinogens from the body.
生化学的および生理学的効果
Sulforaphane has been shown to increase the levels of glutathione, a powerful antioxidant, in the body. It also activates enzymes involved in detoxification, such as phase II enzymes, which help eliminate carcinogens from the body. In addition, it has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
実験室実験の利点と制限
One advantage of using sulforaphane in lab experiments is that it is a natural compound found in food, which makes it safe for human consumption. It is also relatively easy to synthesize from glucoraphanin. However, one limitation is that it may be difficult to control the dose and bioavailability of sulforaphane in lab experiments, as it is rapidly metabolized in the body.
将来の方向性
There are several future directions for research on sulforaphane. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, more research is needed to understand the optimal dose and bioavailability of sulforaphane for different health conditions.
合成法
5-Tert-butyl-4-methyldithiole-3-thione can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase, an enzyme that is released when the vegetables are chewed or chopped. The myrosinase converts glucoraphanin into sulforaphane, which is then absorbed by the body.
科学的研究の応用
Sulforaphane has been extensively studied for its potential health benefits, including its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast, prostate, colon, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as heart disease, diabetes, and Alzheimer's disease.
特性
CAS番号 |
13120-76-8 |
|---|---|
製品名 |
5-Tert-butyl-4-methyldithiole-3-thione |
分子式 |
C8H12S3 |
分子量 |
204.4 g/mol |
IUPAC名 |
5-tert-butyl-4-methyldithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3 |
InChIキー |
LHPLBUMEHBVPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(SSC1=S)C(C)(C)C |
正規SMILES |
CC1=C(SSC1=S)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



